![molecular formula C25H16BrN5O2 B2403337 5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207021-40-6](/img/structure/B2403337.png)
5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H16BrN5O2 and its molecular weight is 498.34. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
- Computational and Pharmacological Evaluation : Compounds, including 5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have been computationally evaluated for their binding affinity to targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These compounds exhibited moderate inhibitory effects and potential in toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory activities (Faheem, 2018).
Insecticidal Activities
- Insecticidal Activity and SAR : Analog compounds containing 1,3,4-oxadiazole rings demonstrated significant insecticidal activities against the diamondback moth (Plutella xylostella). A study highlighted the structure-activity relationship and the potential of these compounds in pest control applications (Qi et al., 2014).
Anticonvulsant Activities
- Anticonvulsant Activity : Derivatives of this compound were synthesized and tested for anticonvulsant activities using various models. The studies confirmed the essential role of the pharmacophoric model with four binding sites for anticonvulsant activity, underscoring the compound's potential in this area (Rajak et al., 2010).
Anticancer Evaluation
- Anticancer Potential : Research has shown that certain derivatives of this compound have in vitro anticancer potential. Evaluation using the NCI 60 Cell screen revealed notable activity on breast cancer cell lines, suggesting a promising direction for cancer treatment research (Salahuddin et al., 2014).
Antimicrobial and Antiproliferative Activities
- Antimicrobial and Antiproliferative Effects : Studies have indicated that derivatives of this compound show significant antimicrobial and antiproliferative activities, particularly against HCT-116 cancer cells. This highlights the compound's utility in both antimicrobial and cancer research (Mansour et al., 2020).
Biomedical Applications
- Biomedical Applications : A compound with a similar structure demonstrated potential for various biomedical applications, particularly in regulating inflammatory diseases, as shown by docking studies. This suggests a broad spectrum of biomedical applications for this class of compounds (Ryzhkova et al., 2020).
properties
IUPAC Name |
5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrN5O2/c26-20-11-4-3-9-19(20)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)18-10-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPYDEYAJCCMJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CC=C6Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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